molecular formula C13H21N B13268602 N-(butan-2-yl)-4-(propan-2-yl)aniline

N-(butan-2-yl)-4-(propan-2-yl)aniline

Cat. No.: B13268602
M. Wt: 191.31 g/mol
InChI Key: NMHMHLWSMBPCGM-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-(propan-2-yl)aniline is an organic compound with the molecular formula C13H21N It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are substituted with butan-2-yl and propan-2-yl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4-(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(propan-2-yl)aniline with butan-2-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(butan-2-yl)-4-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4-(propan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-(propan-2-yl)aniline
  • N-(butan-2-yl)-3-(propan-2-yl)aniline
  • N-(butan-2-yl)-4-(methyl)aniline

Uniqueness

N-(butan-2-yl)-4-(propan-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-butan-2-yl-4-propan-2-ylaniline

InChI

InChI=1S/C13H21N/c1-5-11(4)14-13-8-6-12(7-9-13)10(2)3/h6-11,14H,5H2,1-4H3

InChI Key

NMHMHLWSMBPCGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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